molecular formula C7H12O6 B14157342 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol CAS No. 2635-67-8

1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol

Cat. No.: B14157342
CAS No.: 2635-67-8
M. Wt: 192.17 g/mol
InChI Key: AWCFPDQAULWFNH-UHFFFAOYSA-N
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Description

2-Oxaspiro[25]octane-4,5,6,7,8-pentol is a unique spirocyclic compound characterized by a spiro-ether linkage and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxaspiro[2.5]octane-4,5,6,7,8-pentol typically involves the iodocyclization of alkenyl alcohols. This method incorporates an oxygen atom into the spirocyclic unit, significantly enhancing water solubility and reducing lipophilicity . The reaction conditions often include the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[2.5]octane-4,5,6,7,8-pentol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Oxaspiro[2.5]octane-4,5,6,7,8-pentol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxaspiro[2.5]octane-4,5,6,7,8-pentol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxaspiro[2.5]octane-4,5,6,7,8-pentol is unique due to its multiple hydroxyl groups and spirocyclic structure, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

2635-67-8

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

1-oxaspiro[2.5]octane-4,5,6,7,8-pentol

InChI

InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2

InChI Key

AWCFPDQAULWFNH-UHFFFAOYSA-N

Canonical SMILES

C1C2(O1)C(C(C(C(C2O)O)O)O)O

Origin of Product

United States

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